molecular formula C8H7NO2S B1500346 7-Methoxybenzo[d]thiazol-2(3H)-one

7-Methoxybenzo[d]thiazol-2(3H)-one

Cat. No.: B1500346
M. Wt: 181.21 g/mol
InChI Key: LMVRQICYDNJFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxybenzo[d]thiazol-2(3H)-one (CAS 96489-52-0) is a high-value benzothiazole derivative of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C8H7NO2S and a molecular weight of 181.21 g/mol , this compound serves as a versatile chemical building block. The benzothiazole core is a privileged scaffold in drug discovery, known for yielding derivatives with a wide range of pharmacological activities . Researchers utilize this specific methoxy-substituted analog as a key intermediate in the design and synthesis of more complex molecules for biological evaluation. Its structure is characterized by a lactam group at the 2-position and a methoxy substituent on the benzo ring, features that can be strategically functionalized to modulate the properties of target compounds. Available with a typical purity of 97% or higher , this product is intended for Research Use Only and is not for diagnostic or therapeutic applications. Proper handling is essential; it should be stored in a sealed container under dry conditions at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

7-methoxy-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C8H7NO2S/c1-11-6-4-2-3-5-7(6)12-8(10)9-5/h2-4H,1H3,(H,9,10)

InChI Key

LMVRQICYDNJFHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SC(=O)N2

Origin of Product

United States

Structure Activity Relationship Sar Studies of 7 Methoxybenzo D Thiazol 2 3h One Derivatives

Positional and Electronic Effects of Substituents on Biological Activities

The methoxy (B1213986) group at position 7 of the benzo[d]thiazol-2(3H)-one ring plays a crucial role in modulating the biological activity of its derivatives. Its electron-donating nature and steric bulk influence how these compounds interact with target receptors and enzymes.

In the context of sigma receptor ligands, the position of the methoxy group is critical. For instance, a derivative of 2(3H)-benzothiazolone was found to have high affinity for the σ-1 receptor. nih.gov Studies on related benzothiazole (B30560) derivatives have shown that the presence and position of methoxy groups can significantly alter inhibitory activity against enzymes like oxidoreductase NQO2. For example, a benzothiazole with methoxy groups at the 3, 5, and 6 positions was a potent inhibitor, while replacing these with less electron-donating groups like fluorine led to a significant decrease or loss of activity. nih.gov This highlights the importance of the electronic properties of the methoxy group in facilitating binding.

Furthermore, in the development of antitumor agents, a trans-3-methoxy-4-methylaminopyrrolidinyl derivative of a related naphthyridine carboxylic acid demonstrated potent cytotoxic activity and high water solubility, suggesting the methoxy group can also improve pharmacokinetic properties. researchgate.net

Pharmacophore modeling for derivatives of related scaffolds like benzo[d]oxazol-2(3H)-one has identified key features necessary for potent bioactivity. For sigma-1 receptor ligands, a successful pharmacophore model included a positive ionizable feature, a hydrogen bond acceptor, and two hydrophobic aromatic features. researchgate.net These features are often fulfilled by the core heterocyclic ring system and its substituents.

For instance, in a series of benzo[d]imidazo[2,1-b]thiazole derivatives designed as anticancer agents, the nitrogen atoms of the imidazobenzothiazole core were observed to form hydrogen bonds with key amino acid residues like histidine in the estrogen receptor's active site. semanticscholar.org Additionally, the presence of an aminoethoxy side chain was found to be essential for preventing receptor activation. semanticscholar.org

The following table summarizes the key pharmacophoric features and their corresponding structural elements in benzo[d]thiazol-2(3H)-one derivatives:

Pharmacophoric FeatureStructural ElementBiological Target Interaction
Hydrogen Bond AcceptorCarbonyl oxygen, Methoxy oxygenInteraction with donor groups in the active site
Hydrogen Bond DonorN-H group in the thiazolone ringInteraction with acceptor groups in the active site
Aromatic/Hydrophobic RegionBenzene ring of the benzothiazoleπ-π stacking and hydrophobic interactions
Positive Ionizable FeatureBasic amine in a side chainIonic interactions with acidic residues

Influence of Linker Length and Flexibility on Ligand-Target Affinity

The linker connecting the 7-Methoxybenzo[d]thiazol-2(3H)-one core to other chemical moieties significantly impacts ligand-target affinity. The length and flexibility of this linker determine the optimal positioning of the pharmacophoric groups within the target's binding site. dntb.gov.uanih.govnih.gov

A study on benzo[d]thiazol-2(3H)-one based sigma receptor ligands investigated the effect of linker length between the core and a cycloalkylamine ring. nih.gov The results indicated that varying the linker length, along with other structural modifications, led to compounds with low nanomolar affinity for sigma receptor subtypes. nih.gov Specifically, a derivative with a certain linker length showed high affinity for σ-1 receptors and significant selectivity over σ-2 receptors. nih.govnih.gov

Research on other ligand-receptor systems has shown that increasing linker length can sometimes lead to stronger inhibition, but there is often an optimal length beyond which affinity decreases. nih.gov The flexibility of the linker is also a critical factor; a linker that is too rigid may introduce strain, while a highly flexible linker can have a significant entropic penalty upon binding. nih.govnih.gov

The table below illustrates the effect of linker length on the binding affinity of a series of 4-alkyl-5-aryl-1,2,4-triazole-3-thione derivatives, a related class of compounds, for voltage-gated sodium channels (VGSCs). mdpi.com

Compound SeriesLinker LengthIC50 (µM) for VGSCs
3-fluorophenyl derivatives-CH2-190
-CH2-CH2-36.2
-CH2-CH2-CH2-18.7
4-hexyl derivatives-CH2-35
-CH2-CH2-12.2
-CH2-CH2-CH2-8.8

This data demonstrates that for these compounds, increasing the aliphatic linker length generally improves affinity for VGSCs. mdpi.com

Conformational Analysis and its Correlation with Biological Efficacy

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis helps in understanding the preferred spatial arrangement of a molecule and how it fits into a biological target. arxiv.org

For derivatives of this compound, the orientation of the methoxy group and any side chains relative to the core ring system can influence receptor binding and enzyme inhibition. For example, in a study of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as acetylcholinesterase inhibitors, molecular docking studies revealed that compounds with a lateral chain in the para position of a phenyl ring adopted an optimal docking pose, allowing them to interact with both the catalytic active site and the peripheral anionic site of the enzyme, resulting in higher inhibitory potency. nih.gov

Computational methods are often employed to predict the most stable conformers and to correlate these with observed biological efficacy. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR studies are computational methods that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.netimist.ma These models can predict the activity of new, unsynthesized compounds and guide the design of more potent derivatives.

For thiazole (B1198619) derivatives, 2D and 3D-QSAR models have been successfully developed. A 3D-QSAR model for benzo[d]oxazol-2(3H)-one derivatives as sigma-1 receptor ligands showed a good correlation between the predicted and observed activities. researchgate.net Similarly, a 3D-QSAR model for pteridin-7(8H)-one derivatives targeting FMS-like tyrosine kinase-3 (FLT3) also yielded satisfactory correlation statistics. mdpi.com

In a QSAR study of imidazothiazole-propenone derivatives as anticancer agents, the models indicated that specific molecular descriptors were key for their cytotoxic effects. researchgate.net For a series of thiazole derivatives acting as succinate (B1194679) dehydrogenase inhibitors, a CoMSIA (Comparative Molecular Similarity Indices Analysis) model highlighted the importance of steric, electrostatic, and hydrophobic substituents for improving biological activity. imist.ma

The following table presents data from a 2D-QSAR study on imidazothiazole-propenone derivatives, showing the correlation between observed and predicted anticancer activity (pIC50). researchgate.net

CompoundObserved pIC50Predicted pIC50 (MLR)Predicted pIC50 (PLS)Predicted pIC50 (ANN)
14.884.854.864.87
24.864.844.854.86
34.844.834.844.84
44.824.824.824.82
54.804.814.814.80

These models demonstrate good predictive power, which can be utilized to design novel this compound derivatives with enhanced biological activities.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies

FBDD is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments that bind weakly to a biological target. wikipedia.orgnih.gov These fragments can then be grown or combined to create more potent leads. youtube.com The this compound core can be considered a valuable fragment for initiating FBDD campaigns. nih.gov

Scaffold hopping is a strategy used to discover structurally novel compounds by replacing the core scaffold of a known active compound with a different, bioisosteric one. unipa.itpsu.eduniper.gov.in This can lead to compounds with improved properties, such as enhanced potency or better pharmacokinetic profiles.

For instance, a scaffold hopping approach was used to design benzo[d]oxazol-2(3H)-one and 2-oxazolo[4,5-b]pyridin-2(3H)-one derivatives as selective aldehyde dehydrogenase 1A1 inhibitors, starting from an indole-2,3-dione-based compound. nih.gov Similarly, the development of an unprecedented heteroaromatic system, 2H-thiazolo[4,5-d] nih.govwikipedia.orgresearchgate.nettriazole, highlights its potential as a building block for scaffold-hopping strategies in medicinal chemistry. nih.gov

These strategies offer promising avenues for the discovery of novel and effective drugs based on the this compound scaffold.

Design Principles for Enhanced Selectivity and Potency

The strategic design of derivatives of this compound is crucial for optimizing their pharmacological profile, specifically to enhance their potency and selectivity towards a desired biological target. While direct structure-activity relationship (SAR) studies on the 7-methoxy isomer are limited in publicly available research, valuable insights can be extrapolated from studies on closely related analogs, such as those with methoxy substitutions at other positions of the benzothiazole core. These studies provide a foundational understanding of the structural modifications that can lead to improved therapeutic potential.

Research into benzothiazole derivatives has revealed that the core structure is a versatile scaffold that can be modified to target a range of biological entities, including enzymes and receptors. The design principles often revolve around the introduction of various substituents and linkers to modulate the compound's electronic properties, lipophilicity, and steric interactions with the target protein.

A notable example can be found in the development of benzothiazole derivatives as selective monoamine oxidase B (MAO-B) inhibitors. In a study focused on 5-methoxybenzothiazole-2-thiol derivatives, a clear design strategy was employed to enhance potency and selectivity. nih.gov The synthesized compounds were designed to incorporate three key components: a 2-mercapto-5-methoxybenzothiazole core, a linker with hydrogen bond donor/acceptor capabilities (a hydrazone moiety), and a variety of substituted aromatic rings. nih.gov This modular design allows for systematic evaluation of how different substitutions on the aromatic ring influence the inhibitory activity against MAO-B.

The synthesis of these derivatives began with the reaction of 2-mercapto-5-methoxybenzothiazole with ethyl 2-chloroacetate, followed by treatment with hydrazine (B178648) hydrate (B1144303) to form a key intermediate, S-(5-methoxybenzothiazol-2-yl) hydrazinecarbothioate. nih.gov This intermediate was then reacted with various substituted benzaldehydes to yield the final hydrazone derivatives. nih.gov

The biological evaluation of these compounds against human MAO-A and MAO-B revealed that the nature and position of the substituent on the terminal aromatic ring played a significant role in both the potency and selectivity of the inhibition.

Table 1: Inhibitory Activity of 5-Methoxybenzothiazole Derivatives on hMAO-A and hMAO-B

Compound R % Inhibition hMAO-A (10⁻⁵ M) % Inhibition hMAO-B (10⁻⁵ M)
3a 2-OH 15.32 45.12
3b 4-OH 21.45 65.43
3c 2-Cl 33.18 78.21
3d 4-Cl 28.76 85.34
3e 4-F 12.89 92.11

Data sourced from a study on new benzothiazole compounds as selective hMAO-B inhibitors. nih.gov

From these results, it is evident that derivatives with a halogen substituent at the para-position of the phenyl ring (compounds 3d and 3e) exhibited the highest inhibitory activity against hMAO-B, with the 4-fluoro substituted derivative (3e) being the most potent. nih.gov Furthermore, all the synthesized compounds showed greater selectivity towards hMAO-B over hMAO-A. nih.gov This suggests that for this class of compounds, electron-withdrawing groups at the para-position of the terminal aromatic ring are favorable for potent and selective MAO-B inhibition. Molecular docking studies further supported these findings, indicating that the most active compounds formed stable interactions within the active site of the hMAO-B enzyme. nih.gov

Similarly, in the pursuit of novel anticancer agents, derivatives of 6-methoxybenzothiazol-2-amine were designed as tubulin polymerization inhibitors. nih.gov This research highlights another key design principle: improving physicochemical properties, such as water solubility, to enhance drug-likeness. The study involved replacing the olefinic bridge of known tubulin inhibitors with amino, amido, or urea (B33335) groups. nih.gov The introduction of these polar functionalities was intended to improve aqueous solubility while maintaining potent antimitotic activity. nih.gov

Biological Activities and Mechanistic Investigations Preclinical Research

Anticancer and Antiproliferative Activities

The benzothiazole (B30560) scaffold is a key component in several clinically approved anticancer drugs and numerous investigational agents. Derivatives of this structure have demonstrated the ability to interfere with cancer cell proliferation and survival through various mechanisms.

Another study on 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole (DHB) reported its ability to inhibit the growth of human colon cancer HCT-15 and breast cancer MCF-7 cells, with IC50 values of 23 µM and 41 µM, respectively. nih.gov Flow cytometry analysis suggested that this growth arrest is associated with the induction of apoptosis in both cell lines. nih.gov Similarly, certain benzothiazole-pyrrole conjugates have been found to induce G2/M phase cell cycle arrest and apoptosis in MCF-7 cells, with some compounds showing downregulation of key oncogenic proteins.

Furthermore, studies on other structurally related compounds, such as oridonin-treated MCF-7 cells, have demonstrated that apoptosis can be induced through a caspase-9-dependent pathway, which is linked to p53-mediated cell cycle arrest. nih.gov This highlights a potential mechanistic pathway that could be relevant for other bioactive molecules, including benzothiazole derivatives.

Carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII, are important targets in cancer therapy. While there is no specific data on the inhibitory activity of 7-Methoxybenzo[d]thiazol-2(3H)-one against these enzymes, a range of benzothiazole-based sulfonamides have been synthesized and evaluated for this purpose. nih.govnih.gov These studies have revealed that modifications on the benzothiazole scaffold can lead to potent and selective inhibitors of hCA IX and hCA XII over the cytosolic isoforms hCA I and hCA II. nih.govnih.gov

For example, a series of benzo[d]thiazole-5- and 6-sulfonamides produced several compounds with subnanomolar to low nanomolar inhibitory constants against hCA II, VII, and IX. nih.gov The structure-activity relationship in this series was found to be very sensitive to minor structural changes. nih.gov Another study on hydrazonobenzenesulfonamides also identified derivatives with low nanomolar inhibitory activity and selectivity towards the tumor-associated hCA IX and XII isoforms. mdpi.com

Table 1: Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms by Selected Benzothiazole Derivatives

Compound/Derivative ClassTarget Isoform(s)Reported Activity (Ki values)Reference
Benzo[d]thiazole-5- and 6-sulfonamideshCA II, VII, IXSubnanomolar to low nanomolar nih.gov
HydrazonobenzenesulfonamideshCA IX, XIILow nanomolar mdpi.com
Benzimidazo[1,2-c] nih.govnih.govnih.govthiadiazole-7-sulphonamideshCA IXSubmicromolar core.ac.uk

Note: The data presented is for benzothiazole sulfonamide derivatives and not for this compound itself.

Indoleamine 2,3-dioxygenase (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and a significant target in cancer immunotherapy due to its role in mediating immune tolerance. nih.gov The search for IDO1 inhibitors has led to the development of various small molecules. nih.govabcam.com While there is no specific information available on the activity of this compound as an IDO1 inhibitor, the general field of IDO1 inhibitor discovery is highly active. nih.gov

The antiproliferative activity of various benzothiazole derivatives has been demonstrated across a range of cancer cell lines. nih.gov For example, a library of phenylacetamide derivatives containing the benzothiazole nucleus showed a significant reduction in the viability of paraganglioma and pancreatic cancer cells at low micromolar concentrations. nih.gov Another study on N-1,3-benzothiazol-2-ylbenzamide derivatives also reported prominent inhibitory effects on the growth of hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with some compounds inducing apoptosis.

The specific mechanisms underlying these antiproliferative effects are diverse and depend on the substitution pattern of the benzothiazole core. As mentioned earlier, some derivatives induce cell cycle arrest and apoptosis, while others may target specific enzymes crucial for cancer cell survival. The potent and selective anticancer properties of compounds like 5F 203 underscore the potential of the benzothiazole scaffold in developing new therapeutic agents. nih.gov

Antimicrobial and Antifungal Potentials

Benzothiazole derivatives have also been investigated for their activity against a range of microbial pathogens.

Although specific data for this compound is not available, studies on related compounds have demonstrated antibacterial activity. For instance, a series of novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety were synthesized and showed promising activity against various bacterial strains, including those causing urinary tract infections. nih.gov One of the most potent compounds in this series exhibited a Minimum Inhibitory Concentration (MIC) of 7.81 µg/mL against E. coli. nih.gov

The general class of 1,3,4-oxadiazole (B1194373) derivatives, some of which are structurally related to benzothiazoles, has also shown a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 2: Antimicrobial Activity of Selected Heterocyclic Compounds Structurally Related to Benzothiazoles

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
7-Methoxyquinoline-sulfonamide derivativeE. coli7.81 nih.gov
1,3,4-Oxadiazole derivativesB. subtilis, S. aureus, E. coli, P. aeruginosaModerate to excellent activity nih.gov

Note: The data presented is for structurally related heterocyclic compounds and not for this compound itself.

While direct experimental data on the antifungal properties of this compound is scarce in the reviewed literature, the broader class of benzothiazole derivatives has shown promise in this area. For example, a study on a library of aminothioxanthones, which are bioisosteres of xanthones, demonstrated broad-spectrum antifungal effects. nih.gov Additionally, a nanosponge hydrogel formulation of 6-methoxy-1H-indole-2-carboxylic acid, a compound with some structural similarities, has been evaluated for its antifungal activity and showed enhanced efficacy. nih.gov These findings suggest that the benzothiazole scaffold and related structures are worthy of further investigation for the development of new antifungal agents.

Efficacy Against Fungal Pathogens (e.g., Candida species, Fusarium oxysporum)

While direct studies on the efficacy of this compound against Candida species and Fusarium oxysporum are not extensively documented in publicly available research, the broader class of benzothiazole derivatives has demonstrated notable antifungal properties. Research into various substituted benzothiazoles has shown a spectrum of activity against pathogenic fungi.

For instance, certain novel benzothiazole derivatives have been synthesized and evaluated for their antifungal activity against a range of fungal pathogens, including systemic fungi and dermatophytes. One study highlighted a derivative, compound 6m, which exhibited potent inhibitory activity against Cryptococcus neoformans and Candida glabrata, even surpassing the efficacy of the commonly used antifungal agent, fluconazole. This particular compound also demonstrated in vivo antifungal activity in a Caenorhabditis elegans-Candida albicans infection model, suggesting the potential of the benzothiazole scaffold as a source of new antifungal agents.

Another study focused on methoxy-substituted benzothiazole derivatives and their activity against Aspergillus niger. In this research, compounds K-05 and K-06 were identified as potent inhibitors of this fungus. Although not specific to Candida or Fusarium, this finding underscores the potential significance of the methoxy (B1213986) group in the antifungal activity of benzothiazole compounds. The antimicrobial potential of benzothiazoles has been noted against various strains, including E. coli and C. albicans, with some derivatives showing promising minimum inhibitory concentration (MIC) values.

It is important to note that while these findings for related compounds are encouraging, the specific activity of this compound against Candida and Fusarium species requires direct investigation to be conclusively established.

Proposed Molecular Mechanisms of Action (e.g., DNA Gyrase Inhibition, Membrane Disruption)

The precise molecular mechanisms underlying the potential antifungal activity of this compound have not been definitively elucidated in the available literature. However, research on the broader benzothiazole class of compounds suggests several potential targets.

One prominent proposed mechanism is the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for fungal viability. A benzothiazole derivative, FTR1335, was found to be a highly potent NMT inhibitor with fungicidal activity, particularly against Candida albicans. This suggests that other benzothiazole derivatives, potentially including this compound, might exert their antifungal effects through a similar mechanism.

Another potential mechanism of action for antimicrobial benzothiazoles is the inhibition of essential bacterial enzymes. Molecular docking studies on some heteroarylated benzothiazoles have suggested the inhibition of E. coli MurB and 14-lanosterol demethylase as probable mechanisms for their antibacterial and antifungal activities, respectively.

While the concepts of DNA gyrase inhibition and membrane disruption are known mechanisms for other antimicrobial agents, specific evidence linking this compound to these actions is not currently available in the reviewed scientific literature. Further research is necessary to determine if this compound shares these or other mechanisms with different classes of antimicrobial drugs.

Anti-inflammatory and Analgesic Properties

The benzothiazole scaffold is recognized for its association with anti-inflammatory and analgesic activities.

Inhibition of Cyclooxygenase (COX-1 and COX-2) Enzymes

A study evaluating a series of benzo[d]thiazole analogs for their anti-inflammatory and analgesic effects found that several compounds exhibited inhibitory effects on cyclooxygenase (COX) enzymes. Specifically, compounds 2c, 2d, 2g, 3d, 3f, and 3g were identified as weak inhibitors of the COX-1 isozyme but demonstrated moderate inhibitory effects against the COX-2 isozyme, with IC50 values ranging from 0.28 to 0.77 μM. The study highlighted the potential of the benzo[d]thiazole moiety for developing more potent COX-2 inhibitors.

While this research provides valuable insight into the potential of the core structure, it does not specify the COX inhibitory profile of this compound itself. The influence of the 7-methoxy substitution on COX-1 and COX-2 inhibition remains to be specifically determined.

Modulation of Pro-inflammatory Mediators and Signaling Pathways

Research on a novel benzothiazole derivative, BMP326 (1-(1,3-benzothiazol-2-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol), has shed light on the potential mechanisms behind the anti-inflammatory effects of this class of compounds. This study, conducted on lipopolysaccharide (LPS)-induced RAW264.7 macrophages, demonstrated that BMP326 exerts its anti-inflammatory properties by suppressing the NF-κB and MAPKs signaling pathways. The compound was found to inhibit the phosphorylation of p65 and IκBα, key components of the NF-κB pathway, and also suppressed the phosphorylation of p38 MAPK, ERK1/2, and JNK in a dose-dependent manner.

Although this data is for a different benzothiazole derivative, it provides a plausible framework for the anti-inflammatory mechanism of related compounds, including potentially this compound. However, direct experimental evidence is required to confirm this hypothesis for the specific compound .

Central Nervous System (CNS) Activities

The benzothiazole nucleus has also been explored for its potential effects on the central nervous system.

Anticonvulsant and Antidepressant Effects

A study investigating the antidepressant and anticonvulsant effects of a series of benzo[d]thiazol-2(3H)-one derivatives has provided direct evidence of the potential of this scaffold in CNS disorders. In a forced swimming test, two derivatives, 2c and 2d, exhibited a significant decrease in immobility time, with percentage decreases of 89.96% and 89.62% respectively, which was higher than that of the reference drug fluoxetine (B1211875) (83.62%).

In the maximal electroshock seizure (MES) test, compounds 3n and 3q from the same series demonstrated the highest anticonvulsant activity. Their median effective doses (ED50) were 46.1 and 64.3 mg/kg, respectively, with protective indices of 6.34 and 4.11. These values were comparable to those of established antiepileptic drugs like phenobarbital (B1680315) and valproate. These findings strongly suggest that the benzo[d]thiazol-2(3H)-one core structure is a promising starting point for the development of novel antidepressant and anticonvulsant agents.

Interactive Data Table: Antidepressant and Anticonvulsant Activity of Benzo[d]thiazol-2(3H)-one Derivatives

CompoundAntidepressant Effect (% Decrease in Immobility)Anticonvulsant Effect (MES Test ED50 mg/kg)Protective Index (PI)
2c 89.96--
2d 89.62--
3n -46.16.34
3q -64.34.11
Fluoxetine 83.62--
Phenobarbital ---
Valproate ---

Ligand Interactions with Dopamine (B1211576) Receptors (e.g., D2, D4R)

While direct research on this compound's affinity for dopamine receptors is not extensively documented, the broader class of benzothiazole and thiazole (B1198619) derivatives has demonstrated significant interactions, particularly with D2 and D4 receptors. These receptors are crucial G protein-coupled receptors in the central nervous system, playing a pivotal role in neurotransmission. The D2 receptor is a primary target for antipsychotic medications, while the D4 receptor is implicated in various neurological and psychiatric conditions. wikipedia.org7tmantibodies.com

Derivatives of the thiazole family have been synthesized and shown to possess high affinity for human cloned dopamine D4 receptors. nih.gov For instance, the novel thiazole derivative (R)-(+)-2-Amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole, known as NRA0045, displays potent binding to D4.2, D4.4, and D4.7 receptor subtypes with Ki values of 2.54, 0.55, and 0.54 nM, respectively. nih.gov This compound also shows a 91-fold higher potency for the D4.2 receptor compared to the D2L receptor. nih.gov Such findings underscore the potential of the thiazole scaffold, present in this compound, as a basis for developing selective dopamine receptor ligands.

Furthermore, research into 3,4-dihydroquinolin-2(1H)-one derivatives, which are structurally related to compounds that modulate dopamine receptors, indicates that these molecules can be tailored to achieve high D2 receptor affinity. nih.gov The exploration of such related structures provides a strong rationale for investigating the dopaminergic activity of this compound.

Table 1: Dopamine Receptor Affinity of a Related Thiazole Derivative (NRA0045)

Receptor Subtype Ki (nM)
Dopamine D4.2 2.54
Dopamine D4.4 0.55
Dopamine D4.7 0.54

Data sourced from a study on the in vitro characterization of NRA0045. nih.gov

Modulation of Serotonin (B10506) Receptors (e.g., 5HT2A)

The serotonin 2A (5HT2A) receptor is another critical target in neuropharmacology, involved in processes such as learning, memory, and mood regulation. Altered 5HT2A receptor signaling has been linked to various neuropsychiatric disorders.

While specific data on this compound is limited, the related thiazole derivative NRA0045 has been characterized as a potent serotonin 5-HT2A receptor antagonist. nih.gov This antagonistic activity, coupled with its dopamine D4 receptor blockade, suggests a unique pharmacological profile that could be beneficial in treating psychosis without inducing extrapyramidal side effects. nih.gov Studies on the kinetics of 5-HT2A receptors have shown that their affinity and density can be altered in pathological states, highlighting the importance of developing selective modulators. nih.gov The potential for the benzothiazole core to interact with the 5HT2A receptor warrants further investigation.

Targeting of Sigma Receptors (σ1 and σ2) and Associated Neuropharmacology

Sigma receptors, classified as σ1 and σ2 subtypes, are intracellular chaperone proteins located at the endoplasmic reticulum. nih.gov They are implicated in a wide range of cellular functions and are considered therapeutic targets for neuropsychiatric disorders, pain, and cancer. nih.govnih.gov

Research has identified benzothiazolone derivatives as highly potent and selective ligands for the sigma-1 receptor. researchgate.net Furthermore, a screening of various scaffolds for sigma-2 receptor ligands included benzo[d]thiazol-2(3H)-one derivatives. upenn.edu This indicates the relevance of this chemical structure in the design of sigma receptor modulators. One study reported the development of a highly selective sigma-2 receptor ligand, CM398, which incorporates a benzo[d]imidazol-2(3H)-one moiety and has demonstrated antinociceptive effects. researchgate.netnih.gov Given the structural similarities, it is plausible that this compound could also exhibit affinity for sigma receptors.

Table 2: Sigma Receptor Affinity of a Related Benzothiazolone Derivative (Compound 9)

Receptor Subtype Ki (nM) Selectivity Ratio (σ2/σ1)
Sigma-1 0.56 >1000

Data sourced from a study on novel 2(3H)-Benzothiazolones as sigma-1 receptor ligands. researchgate.net

Inhibition of Chromodomain Y-like (CDYL) Protein for Neurodendrite Development

The Chromodomain Y-like (CDYL) protein is a reader of histone post-translational modifications, playing a role in epigenetic regulation. Inhibition of CDYL has been linked to the promotion of neurodendrite development.

Although direct studies on this compound are absent, research on the closely related benzo[d]oxazol-2(3H)-one scaffold has yielded the first potent and selective small-molecule inhibitors of CDYL. nih.gov One such inhibitor, compound D03, was found to have a dissociation constant (KD) of 0.5 μM and demonstrated excellent selectivity over other chromodomain proteins. nih.gov Crucially, this compound was shown to promote the development and branching of neurodendrites in cultured hippocampal and cortical neurons by inhibiting CDYL. nih.gov This finding suggests that the core benzothiazolone structure may serve as a promising starting point for developing chemical probes to study and potentially intervene in epigenetic mechanisms related to neuronal development.

Other Emerging Biological Activities and Targets

Nematicidal Activity Against Plant Parasitic Nematodes

There is currently no available research to suggest that this compound or its closely related analogues possess nematicidal activity against plant-parasitic nematodes. Studies in this area have focused on other chemical classes of compounds. nih.gov

Antiviral Properties and Potential Mechanisms

The benzothiazole and broader thiazole chemical motifs have been identified as possessing significant antiviral potential. A review of patent literature highlights that thiazole derivatives have reported activity against a wide range of viruses, including influenza viruses, coronaviruses, and hepatitis viruses. nih.gov

One proposed mechanism for the anti-influenza activity of certain benzo[d]thiazole derivatives is the inhibition of the host cell protein, Heat shock protein 90 (Hsp90). nih.gov Hsp90 is a chaperone protein that is crucial for the life cycle of the influenza virus. Compounds with a benzo[d]thiazole structure have shown low micromolar EC50 values and high binding affinities for Hsp90, suggesting this as a viable antiviral strategy. nih.gov While specific antiviral testing of this compound has not been reported, the established antiviral properties of the benzothiazole scaffold make it a compound of interest for future antiviral research. liverpool.ac.uk

Antidiabetic Effects and Related Biochemical Pathways

Currently, there is a lack of specific preclinical studies directly investigating the antidiabetic effects of this compound. However, the broader class of benzothiazole derivatives has been a subject of interest in the development of new therapeutic agents for diabetes. Some studies on related benzothiazole structures have indicated potential antidiabetic activity, suggesting that this chemical scaffold may serve as a basis for designing novel treatments for metabolic disorders. The precise mechanisms through which these related compounds exert their effects are still under investigation, but they are thought to involve various biochemical pathways implicated in glucose homeostasis. Further research is necessary to determine if this compound shares these properties and to elucidate its specific molecular targets within these pathways.

Immunomodulatory Properties

The immunomodulatory properties of this compound remain an area with limited specific preclinical data. The broader family of benzothiazole-containing compounds has been shown to possess a range of biological activities, including effects on the immune system. These activities are diverse and can include both immunostimulatory and immunosuppressive actions, depending on the specific chemical structure and the biological context. The potential for this compound to modulate immune responses is plausible given the known activities of its chemical relatives, but dedicated preclinical studies are required to confirm and characterize any such effects. Future investigations would need to explore its impact on various immune cell types, cytokine production, and signaling pathways to understand its potential as an immunomodulatory agent.

Bile Acid Transport Inhibition

Specific preclinical research on the direct effects of this compound on bile acid transport is not currently available in the public domain. The transport of bile acids is a critical physiological process, and its modulation is a therapeutic target for various liver and metabolic diseases. While some heterocyclic compounds are known to interact with bile acid transporters, there is no direct evidence to date linking this compound to the inhibition or modulation of these transport systems. Future preclinical research, including in vitro transport assays using relevant cell lines and in vivo animal models, would be essential to determine if this compound has any significant activity in this area.

Computational and Theoretical Studies on 7 Methoxybenzo D Thiazol 2 3h One

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as 7-Methoxybenzo[d]thiazol-2(3H)-one, and a protein target of interest.

While specific molecular docking studies exclusively featuring this compound are not extensively documented in the available literature, numerous studies on structurally related benzothiazole (B30560) derivatives highlight the utility of this approach. For instance, benzothiazole derivatives have been docked against a variety of biological targets, including enzymes and receptors implicated in cancer, microbial infections, and neurodegenerative diseases. niscpr.res.innih.govresearchgate.netmdpi.comajgreenchem.com These studies typically involve preparing the 3D structure of the ligand and the target protein, defining a binding site, and then using a scoring function to rank the potential binding poses based on estimated binding energy.

For this compound, a hypothetical docking study against a target like a protein kinase or a bacterial enzyme would reveal key interactions. The methoxy (B1213986) group at the 7-position and the carbonyl group at the 2-position could participate in hydrogen bonding or hydrophobic interactions within the active site. The results of such simulations are often presented in a table summarizing binding affinities and key interacting residues.

Table 1: Illustrative Molecular Docking Results for a Benzothiazole Derivative (Note: This table is representative and based on typical findings for benzothiazole compounds, not specific to this compound.)

Target Protein (PDB ID)LigandBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Dihydroorotase (E. coli)Compound 3 (a benzothiazole derivative)-5.02ASN44, LEU222Hydrogen Bond, Hydrophobic
DHPS EnzymeCompound 16b (a benzothiazole derivative)- (IC50 = 7.85 µg/mL)LYS220Arene-H Interaction
Human Myosin 9b (5C5S)Compound 7d (a benzothiazole-triazole)-8.2-Not Specified
GABA-AT (1OHV)SDZ64 (a designed benzothiazole)-121.56 (MolDock Score)MultipleHydrogen Bonding

Data sourced from studies on various benzothiazole derivatives for illustrative purposes. nih.govmdpi.comajgreenchem.comwjarr.com

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide insights into molecular structure, stability, and reactivity by calculating parameters such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. mdpi.comnih.gov

For this compound, DFT calculations can elucidate its electronic characteristics. The HOMO-LUMO energy gap (ΔE) is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. The Molecular Electrostatic Potential (MESP) map reveals the charge distribution and identifies regions prone to electrophilic or nucleophilic attack. In benzothiazole derivatives, the nitrogen and sulfur heteroatoms, along with any electron-withdrawing or donating substituents, significantly influence these properties. mdpi.comnih.gov

Table 2: Representative DFT-Calculated Electronic Properties (Note: These values are illustrative for a benzothiazole derivative and not specific calculated values for this compound.)

ParameterValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.9 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.6 eVIndicates chemical reactivity and stability. nih.gov
Dipole Moment3.5 DMeasures the polarity of the molecule.
Electron Affinity1.38 eVEnergy released when an electron is added. nih.gov
Ionization Potential6.59 eVEnergy required to remove an electron. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. By simulating the movements of atoms and molecules, MD can assess the conformational stability of a ligand within a protein's binding site and provide a more refined estimation of binding free energy. researchgate.net

For a ligand-protein complex involving this compound, an MD simulation would start with the best-docked pose. The simulation, often run for nanoseconds, would reveal whether the initial interactions are maintained, whether the ligand remains stably bound, or if it undergoes significant conformational changes. Key metrics analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

While specific MD simulations for this compound have not been reported, studies on similar compounds confirm that stable ligand binding is characterized by low RMSD values for the complex and persistent key interactions, such as hydrogen bonds, throughout the simulation. researchgate.net

Table 3: Illustrative Output from a Molecular Dynamics Simulation (Note: This table is a representative example of data obtained from MD simulations of ligand-protein complexes.)

Simulation ParameterAverage ValueInterpretation
Protein RMSD1.5 ÅIndicates the protein backbone is stable throughout the simulation.
Ligand RMSD0.8 ÅShows the ligand maintains a stable conformation in the binding pocket.
Ligand-Protein H-Bonds2-3Demonstrates the persistence of key hydrogen bonding interactions.
Binding Free Energy (MM/PBSA)-45.5 kcal/molA theoretical estimation of the binding affinity, incorporating dynamic effects.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate is highly dependent on its pharmacokinetic profile, encompassed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools are now routinely used to predict these properties early in the drug discovery process, helping to filter out compounds with poor drug-like characteristics. nih.govnih.gov

For this compound, various ADME parameters can be computationally estimated. These include predictions of oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (key for metabolism), and adherence to established drug-likeness rules like Lipinski's Rule of Five. For example, the percentage of human oral absorption can be estimated based on properties like the topological polar surface area (TPSA). nih.gov

Many studies on benzothiazole derivatives include in silico ADME predictions, generally showing that the scaffold can be modified to achieve favorable drug-like properties. nih.govmdpi.com

Table 4: Predicted ADME Properties for this compound (Note: These properties are computationally predicted and serve as an estimation.)

PropertyPredicted ValueRule/GuidelineInterpretation
Molecular Weight195.22 g/mol Lipinski: < 500Favorable for absorption.
LogP (Octanol/Water)1.6 - 2.0Lipinski: < 5Optimal lipophilicity for solubility and permeability.
Hydrogen Bond Donors1Lipinski: < 5Good membrane permeability.
Hydrogen Bond Acceptors3Lipinski: < 10Good membrane permeability.
Topological Polar Surface Area (TPSA)69.9 Ų< 140 ŲAssociated with good oral bioavailability.
GI AbsorptionHigh-Likely to be well-absorbed from the gut.
Blood-Brain Barrier PermeantNo-Less likely to cause CNS side effects.

Virtual Screening and Lead Optimization Through Computational Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. niscpr.res.inijrti.org This process can be either structure-based, relying on docking a library of compounds into a protein structure, or ligand-based, using the structure of a known active compound to find similar molecules.

Although no virtual screening campaigns have been published that specifically identify this compound as a hit, the benzothiazole scaffold itself is frequently identified in such screenings. niscpr.res.inijrti.orgmdpi.com For example, a virtual screening could be initiated using a known active inhibitor of a target like Polo-like kinase 1 (PLK1). niscpr.res.in A library of compounds, including diverse benzothiazole derivatives, would be docked against the PLK1 active site. The top-scoring compounds would then be selected for experimental testing.

If this compound were identified as a hit from such a screen, computational approaches would then be used for lead optimization. This involves designing and evaluating virtual modifications to the molecule's structure to improve its potency, selectivity, or ADME properties. For instance, modifying or replacing the methoxy group could be explored computationally to see if it improves binding affinity or metabolic stability.

Future Research Directions and Translational Potential

Development of Next-Generation Analogues with Improved Potency and Selectivity

The foundation for future development lies in the rational design and synthesis of next-generation analogues of 7-Methoxybenzo[d]thiazol-2(3H)-one. The goal is to enhance biological potency and, crucially, selectivity for specific targets to minimize off-target effects. Research has shown that structural modifications to the benzothiazole (B30560) core can profoundly influence activity.

Strategies for developing new analogues include:

Systematic Structure-Activity Relationship (SAR) Studies: As demonstrated in studies on related benzothiazolone-based sigma (σ) receptor ligands, modifying linker length, aryl substitutions, and alkylamine ring size can yield compounds with nanomolar affinity and high selectivity for receptor subtypes. nih.gov For instance, one study found that a specific derivative achieved a 483-fold selectivity for σ-1 receptors over σ-2 receptors. nih.gov

Introduction of Diverse Functional Groups: The synthesis of derivatives by introducing various alkyl, benzyl (B1604629), or phenoxylethoxyl groups has been shown to modulate antidepressant and anticonvulsant effects. nih.gov Future work should expand on this by incorporating a wider range of chemical moieties to probe interactions with biological targets more comprehensively.

Hybrid Molecule Design: An innovative approach involves creating hybrid compounds that combine the benzothiazole scaffold with other known pharmacophores. nih.govnih.gov This strategy aims to create dual-action molecules or agents with enhanced targeting capabilities, such as combining it with fragments known to inhibit kinases like PI3K and mTOR. nih.gov

The table below summarizes the effects of various substitutions on benzo[d]thiazol-2(3H)-one derivatives based on preclinical findings.

Derivative TypeSubstitution/ModificationObserved Biological EffectReference
Alkyl/Benzyl DerivativesIntroduction of specific alkyl and benzyl groupsSignificant antidepressant and anticonvulsant activity nih.gov
Phenoxylethoxyl AnaloguesAddition of phenoxylethoxyl groupsNotable antidepressant effects in forced swim tests nih.gov
Aminoethoxy Side ChainsIncorporation of aminoethoxy chains on phenyl ringsPotent cytotoxic effects against MCF-7 breast cancer cells semanticscholar.org
Linker and Ring Size Mod.Variations in linker length and alkylamine ring sizeHigh-affinity and selective binding to sigma receptors nih.gov

In-depth Mechanistic Elucidation of Novel Biological Activities

While various biological activities have been reported for benzothiazole derivatives, a deeper understanding of their precise mechanisms of action is critical for their clinical translation. Future research must focus on moving beyond initial screening to detailed mechanistic studies.

Key areas for investigation include:

Target Identification and Validation: For activities such as the observed anticancer effects, identifying the specific molecular targets is paramount. Studies have pointed towards the inhibition of human topoisomerases, the PI3K/AKT/mTOR pathway, or estrogen receptors (ER) as possible mechanisms for different analogues. nih.govnih.govsemanticscholar.org Future work must confirm these interactions and elucidate the downstream signaling consequences.

Neuropharmacological Pathways: For antidepressant effects, preliminary evidence suggests a mechanism involving increased concentrations of serotonin (B10506) and norepinephrine. nih.gov This hypothesis requires rigorous testing through neurochemical and electrophysiological studies to understand the impact on neurotransmitter systems.

Enzyme Inhibition Kinetics: For derivatives that inhibit enzymes, such as oxidoreductase NQO2 or various kinases, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive) and the binding affinity (Ki). researchgate.netnih.gov

Advanced Preclinical Evaluation in Relevant Disease Models

To bridge the gap between promising in vitro data and clinical application, advanced preclinical evaluation in robust and relevant disease models is essential.

Future preclinical studies should involve:

In Vivo Efficacy Studies: Analogues showing high potency in vitro must be tested in established animal models of relevant diseases. For instance, antidepressant derivatives can be evaluated using tail suspension and forced swimming tests, while anticonvulsant properties can be assessed in maximal electroshock seizure models. nih.gov Anticancer derivatives have been evaluated in xenograft models, a practice that should be continued for new, potent compounds. nih.gov

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates is crucial. High plasma protein binding, for example, can render a compound inactive in vivo despite promising in vitro activity. acs.org Therefore, early pharmacokinetic studies are necessary to select compounds with favorable drug-like properties for further development. nih.govmdpi.com

Neurodegenerative Disease Models: Given the high affinity of some derivatives for sigma receptors, which are implicated in neurodegenerative diseases, evaluation in models such as the 5xFAD mouse model for Alzheimer's disease could uncover new therapeutic potential. nih.govnih.govmdpi.com

Exploration of Combination Therapies with Existing Agents

The complexity of diseases like cancer often necessitates treatment with multiple therapeutic agents. Exploring the use of this compound derivatives in combination with existing drugs could lead to synergistic effects, overcome drug resistance, and allow for lower, less toxic doses of conventional agents.

Future research in this area should focus on:

Synergy Screening: Systematically screening potent benzothiazole derivatives in combination with a panel of standard-of-care chemotherapeutic agents against various cancer cell lines (e.g., MCF-7, HCT-116) to identify synergistic or additive interactions. nih.govbue.edu.eg

Mechanistic Basis of Synergy: For promising combinations, investigating the underlying molecular mechanisms is key. For example, a benzothiazole derivative might inhibit a pathway that confers resistance to another drug, thereby re-sensitizing cancer cells to that agent.

In Vivo Combination Studies: Validating synergistic combinations identified in vitro through in vivo studies in animal models to confirm enhanced efficacy and assess any potential for increased toxicity.

Application of Artificial Intelligence and Machine Learning in Drug Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-test-learn cycle. nih.gov These computational tools can be powerfully applied to the development of this compound derivatives.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build QSAR models that correlate the chemical structures of benzothiazole derivatives with their biological activities. nih.govyoutube.com These models can then predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of candidates with the highest probability of success. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, such as high affinity for a specific target and favorable ADME profiles. This can help explore a much wider chemical space than traditional methods. nih.gov

Development of this compound Derivatives as Chemical Probes for Biological Systems

Highly potent and selective ligands are invaluable tools for basic research. Derivatives of this compound with high affinity for a specific biological target (e.g., a receptor or enzyme) can be developed into chemical probes. nih.gov

This involves:

Functionalization: Modifying a highly selective ligand by attaching a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a radioactive isotope, without significantly diminishing its binding affinity.

Target Engagement and Visualization: Using these probes in cellular or tissue-based assays to visualize the location of the target protein, measure its abundance, or confirm that other, non-tagged compounds engage the same target in a competitive binding assay.

Affinity-Based Proteomics: Attaching a photoreactive cross-linking group to the ligand to covalently link it to its target protein upon UV irradiation. The protein can then be isolated and identified, helping to validate drug targets and discover new ones.

By pursuing these future research directions, the full therapeutic potential of the this compound scaffold can be systematically explored and unlocked, potentially leading to the development of novel medicines for a range of human diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 7-Methoxybenzo[d]thiazol-2(3H)-one?

  • The compound can be synthesized via multi-step organic reactions, such as cyclization of substituted thioureas or condensation of 2-aminothiophenol derivatives with methoxy-substituted carbonyl reagents. Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst use) is critical for yield enhancement. For example, microwave-assisted synthesis or flow reactors may improve efficiency .
  • Key Methodological Insight : Use NMR and HPLC to monitor intermediate formation and purity during cyclization steps .

Q. How is the molecular structure of this compound validated in synthetic workflows?

  • Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : To identify methoxy (-OCH₃) and thiazolone ring protons.
  • IR Spectroscopy : Confirms C=O stretching (~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹).
  • Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for this compound?

  • In vitro cytotoxicity : MTT assays using cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative activity.
  • Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.
  • Enzyme inhibition : Tyrosinase or kinase inhibition assays to explore mechanistic targets .

Advanced Research Questions

Q. How does the 7-methoxy substituent influence biological activity compared to other benzothiazole derivatives?

  • The methoxy group enhances electron-donating effects, altering binding affinity to biological targets. For instance:

  • Comparison Table :
Substituent PositionBiological ActivityKey Target
7-OCH₃Anticancer (IC₅₀: ~5 µM)Topoisomerase II
6-FAntitumor (IC₅₀: ~10 µM)Tyrosinase
4-CF₃Anti-inflammatory (IC₅₀: ~3 µM)COX-2
  • Methodological Note : Use computational docking (e.g., AutoDock Vina) to predict binding interactions and compare with experimental IC₅₀ values .

Q. How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?

  • Case Study : Discrepancies in cytotoxicity data may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols across labs and validate findings with orthogonal assays (e.g., apoptosis markers via flow cytometry) .
  • Data Analysis : Apply multivariate statistics to isolate substituent effects from confounding variables (e.g., logP, solubility) .

Q. What strategies optimize this compound’s synthetic yield in multi-step reactions?

  • Reaction Engineering :

  • Use Pd/C or CuI catalysts for Ullmann-type couplings to form C-S bonds .
  • Solvent optimization (e.g., DMF for polar intermediates, toluene for cyclization).
    • Process Analytics : Implement in-line PAT (Process Analytical Technology) tools like FTIR to track reaction progress .

Q. What are the structure-activity relationships (SAR) for methoxy-substituted benzothiazoles in targeting neurological disorders?

  • SAR Insights :

  • The 7-OCH₃ group improves blood-brain barrier penetration due to increased lipophilicity (logP ~2.5).
  • Comparative Data : 7-Methoxy derivatives show 30% higher dopamine receptor binding vs. 6-methoxy analogs in rat brain slices .
    • Experimental Design : Combine radioligand binding assays with molecular dynamics simulations to map receptor interactions .

Contradiction Analysis and Future Directions

Q. Why do some studies report divergent results for benzothiazole derivatives as kinase inhibitors?

  • Potential factors include:

  • Kinase Isoform Specificity : Selectivity profiling (e.g., KinomeScan) to identify off-target effects.
  • Redox Activity : Thiazolone rings may act as Michael acceptors, confounding enzymatic assays. Include negative controls (e.g., reduced analogs) .

Q. How can computational chemistry accelerate the development of this compound analogs?

  • In Silico Workflow :

QSAR Modeling : Train models on IC₅₀ data from analogs to predict activity.

DFT Calculations : Analyze electron density maps to guide substituent placement.

ADMET Prediction : Use SwissADME to optimize pharmacokinetic properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.